N'-(1,3-benzodioxol-5-ylmethylene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethylene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide, also known as BMD-315, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMD-315 belongs to the class of hydrazide derivatives, which are known for their diverse biological activities.
Scientific Research Applications
1. Cancer Research
N'-(1,3-benzodioxol-5-ylmethylene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide and its derivatives have been explored in cancer research. A study by Mansour et al. (2021) synthesized derivatives of this compound and evaluated their cytotoxicity against human breast cancer cell lines MCF-7 and MDA-MB-231, showing potential as an anticancer agent (Mansour et al., 2021). Similarly, Salahuddin et al. (2014) conducted an in vitro anticancer evaluation using a related compound, which showed activity against various cancer cell lines, including breast cancer (Salahuddin et al., 2014).
2. Detection of Heavy Metals
Research by Rahman et al. (2020) involved the use of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide, a close derivative, in the detection of carcinogenic heavy metal ion lead (Pb2+). This study highlights the compound's potential in environmental monitoring and remediation (Rahman et al., 2020).
3. Synthesis of Novel Compounds
Berezin et al. (2014) developed a route to benzo- and pyrido-fused 1,2,4-triazinyl radicals using N'-(het)aryl-N'-[2-nitro(het)aryl]hydrazides, which are structurally related to the compound . This research is significant in the field of organic chemistry, providing insights into the synthesis of novel compounds (Berezin et al., 2014).
4. Conducting Polymers
A study by Sotzing et al. (1996) explored the synthesis of conducting polymers from low oxidation potential monomers, including derivatives of this compound. This research contributes to the development of advanced materials in electronics and material science (Sotzing et al., 1996).
Mechanism of Action
Properties
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-oxo-2-pyrrolidin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-13(14(19)17-5-1-2-6-17)16-15-8-10-3-4-11-12(7-10)21-9-20-11/h3-4,7-8H,1-2,5-6,9H2,(H,16,18)/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGFTIDKLNVRRQ-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(=O)NN=CC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)C(=O)N/N=C/C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24789413 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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